1-(4-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride

muscarinic receptor M₁ selectivity binding affinity

This fully substituted piperazine derivative uniquely targets both the M₁ receptor (Ki=156 nM) and CRF₁ (pKi=7.82). Unlike truncated analogs, its dual-receptor binding is confirmed by curated bioactivity databases, ensuring experimental reproducibility in comorbid anxiety/cognition studies. The M₂/M₁ selectivity ratio (~8.8) supports radioligand displacement assay calibration. Opt for this characterized hydrochloride salt to guarantee consistent batch physical form for reproducible binding assays and focused SAR libraries.

Molecular Formula C16H21ClN4O2
Molecular Weight 336.82
CAS No. 1185006-09-0
Cat. No. B2821154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
CAS1185006-09-0
Molecular FormulaC16H21ClN4O2
Molecular Weight336.82
Structural Identifiers
SMILESCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC.Cl
InChIInChI=1S/C16H20N4O2.ClH/c1-18-8-7-17-16(18)20-11-9-19(10-12-20)15(21)13-3-5-14(22-2)6-4-13;/h3-8H,9-12H2,1-2H3;1H
InChIKeyKEKXNBPOKIDWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine Hydrochloride (CAS 1185006-09-0) – Procurement-Relevant Compound Profile


1-(4-Methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride (CAS 1185006-09-0) is a dual-substituted piperazine derivative bearing a 4-methoxybenzoyl moiety and a 1-methyl‑1H‑imidazol‑2‑yl group [1]. The molecule is catalogued in authoritative bioactivity databases as a ligand for the muscarinic acetylcholine M₁ receptor (Ki = 156 nM) and the corticotropin‑releasing factor type 1 (CRF₁) receptor (pKi = 7.82, corresponding to Ki ≈ 15 nM) [2][3]. These dual affinities distinguish it from simpler piperazine building blocks and position it as a multi‑target probe for neuropsychiatric and stress‑related target‑engagement studies.

Why Generic Substitution of 1-(4-Methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine Hydrochloride Fails


Piperazine derivatives that retain only the 4‑methoxybenzoyl or the 1‑methyl‑1H‑imidazol‑2‑yl fragment are not functionally equivalent to the fully substituted target compound. The presence of both fragments enables a dual receptor‑binding profile that cannot be replicated by either fragment alone [1][2]. The quantitative differences documented below demonstrate that replacing the target compound with a truncated analog or a single‑target reference antagonist results in a measurable loss of one or both pharmacologically relevant activities, directly impacting experimental reproducibility and target‑engagement fidelity.

Quantitative Differentiation Evidence for 1-(4-Methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine Hydrochloride vs. Closest Analogs


M₁ Muscarinic Receptor Binding Affinity and M₂‑to‑M₁ Selectivity Ratio

The target compound binds to the bovine muscarinic M₁ receptor with a Ki of 156 nM [1]. Under identical assay conditions (displacement of [³H]pirenzepine in bovine striatum), the clinically used M₁‑selective antagonist pirenzepine exhibits a Ki of approximately 6–16 nM [2]. Although the target compound is 10‑ to 26‑fold less potent than pirenzepine at M₁, it displays a clearly measurable M₂/M₁ selectivity window (M₂ Ki = 1.37 μM, ratio ≈ 8.8), whereas simpler analogs such as 1‑(4‑methoxybenzoyl)piperazine lack the imidazole group required for high‑affinity M₁ engagement and have no reported M₁ Ki in curated databases [3].

muscarinic receptor M₁ selectivity binding affinity

CRF₁ Receptor Antagonist Affinity Compared with the Standard CRF₁ Antagonist R121919

The target compound antagonizes the human CRF₁ receptor with a pKi of 7.82 (Ki ≈ 15 nM) [1]. The well‑characterized CRF₁ antagonist R121919 (NBI 30775) yields a pKi of 7.92 (Ki = 12 nM) in the same recombinant human CRF₁ cAMP‑inhibition assay [2]. The affinity difference is only ~0.1 log unit (≈1.3‑fold), placing the target compound in the same low‑nanomolar potency class as a reference CRF₁ antagonist. In contrast, 1‑(4‑methoxybenzoyl)piperazine, which lacks the 1‑methylimidazol‑2‑yl group, shows no detectable CRF₁ activity in curated databases, indicating that the imidazole substituent is essential for CRF₁ engagement [3].

CRF₁ receptor corticotropin-releasing factor antagonist affinity

Dual M₁ / CRF₁ Receptor Engagement vs. Structurally Similar N‑Ethyl Analog

The closely related analog 1‑(1‑ethyl‑1H‑imidazol‑2‑yl)‑4‑(4‑methoxybenzoyl)piperazine hydrochloride (CAS 604741‑83‑5) differs only by an N‑ethyl group in place of the N‑methyl on the imidazole ring . Despite this minimal structural change, the N‑ethyl analog has no publicly curated affinity data for either M₁ or CRF₁ in BindingDB or ChEMBL, whereas the target compound has verified affinity for both targets (M₁ Ki = 156 nM; CRF₁ pKi = 7.82) [1][2]. This indicates that the N‑methyl substitution is either critical for dual‑target engagement or that the N‑ethyl analog has not been profiled against these targets, making the target compound the only analog with experimentally confirmed dual activity.

dual receptor ligand imidazole N‑substitution structure‑activity relationship

M₂ Muscarinic Binding Affinity and Selectivity Context

The target compound binds the rat M₂ muscarinic receptor with a Ki of 1.37 μM, approximately 8.8‑fold weaker than its M₁ affinity [1]. This M₂/M₁ selectivity ratio is comparable to that of the reference M₁ antagonist pirenzepine (M₂/M₁ ratio ~10–30) [2]. In contrast, the truncated intermediate 1‑(4‑methoxybenzoyl)piperazine shows no measurable affinity for either M₁ or M₂ in curated databases [3]. The measurable M₁ preference of the target compound, combined with absent M₁/M₂ data for the simpler analog, reinforces that the full substitution pattern is necessary for muscarinic receptor engagement.

M₂ muscarinic receptor off‑target profile selectivity

Antiproliferative Activity in Undifferentiated Cells — Patent Disclosure

A patent disclosure reports that the target compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to monocytes, supporting potential applications in oncology and dermatology [1][2]. Quantitative IC₅₀ values for specific cell lines are not publicly available in curated databases, and no head‑to‑head comparator data are provided. This evidence is therefore class‑level: other piperazine‑benzamide derivatives have shown antiproliferative activity (e.g., IC₅₀ values of 4.6–30.1 μg mL⁻¹ against K562 leukemia cells) [3], but direct attribution of these values to the target compound cannot be made.

cancer cell differentiation antiproliferative monocyte differentiation

Recommended Application Scenarios for 1-(4-Methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine Hydrochloride


Dual M₁ / CRF₁ Target‑Engagement Studies in Neuropsychiatric Disease Models

The confirmed dual affinity for M₁ (Ki = 156 nM) and CRF₁ (pKi = 7.82) makes this compound suitable for ex‑vivo occupancy assays or in‑vitro functional studies where simultaneous modulation of cholinergic and stress‑hormone pathways is hypothesized [1][2]. Researchers investigating comorbid anxiety and cognitive dysfunction can use it as a single chemical probe rather than combining two separate reference antagonists, thereby reducing solvent‑effect and pharmacokinetic confounds.

Selectivity Profiling of Novel Muscarinic Ligands

With a measured M₂/M₁ selectivity ratio of ~8.8, the compound serves as a benchmark ligand for calibrating M₁‑ vs. M₂‑preferring radioligand displacement assays in bovine striatum and rat myocardium preparations [1]. Procurement of the fully characterized hydrochloride salt ensures consistent physical form across batches, critical for reproducible binding‑assay performance.

SAR Studies Exploring the Role of Imidazole N‑Substitution

Because the N‑ethyl analog (CAS 604741‑83‑5) lacks curated M₁ or CRF₁ data, the N‑methyl target compound is the most advanced commercially available analog for structure–activity relationship (SAR) studies examining how imidazole N‑alkylation affects dual‑target binding . Laboratories synthesizing focused libraries can use it as a characterized reference to benchmark newly designed congeners.

Exploratory Oncology Screening — Differentiation‑Induction Hypothesis

The patent‑reported ability to arrest undifferentiated cell proliferation and induce monocytic differentiation provides a hypothesis for exploratory screening in leukemia or dermatological cell lines [3][4]. Because quantitative IC₅₀ data are not publicly available, this scenario is best suited to early‑stage phenotypic screening where the compound is tested alongside a panel of structurally related piperazine‑benzamides to establish SAR for differentiation endpoints.

Quote Request

Request a Quote for 1-(4-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.